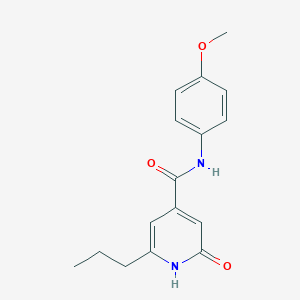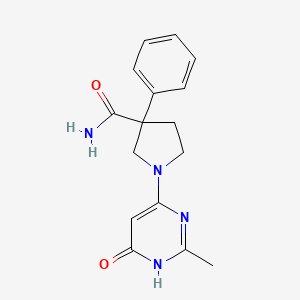
1-(2-methyl-6-oxo-1H-pyrimidin-4-yl)-3-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methyl-6-oxo-1H-pyrimidin-4-yl)-3-phenylpyrrolidine-3-carboxamide is a chemical compound that has gained significant interest in scientific research. This compound is commonly known as MXE or methoxetamine, and it belongs to the arylcyclohexylamine class of dissociative anesthetics. MXE was first synthesized in 2010 and has since been used in various research studies due to its unique properties.
Wirkmechanismus
MXE acts on the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in learning, memory, and pain perception. MXE binds to the NMDA receptor and inhibits its activity, leading to the suppression of pain signals and the induction of dissociative effects.
Biochemical and Physiological Effects:
MXE has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, dissociation, and altered perception. It has also been shown to affect the cardiovascular and respiratory systems, leading to changes in heart rate, blood pressure, and breathing patterns.
Vorteile Und Einschränkungen Für Laborexperimente
MXE has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent analgesic and anesthetic effects, making it a useful tool for pain management and surgical procedures. However, MXE also has several limitations, including its potential for abuse and addiction, as well as its potential to produce adverse side effects such as cardiovascular and respiratory depression.
Zukünftige Richtungen
There are several future directions for research involving MXE. One potential area of research is the development of novel analgesic and anesthetic drugs based on the structure of MXE. Another potential area of research is the investigation of the antidepressant and anxiolytic effects of MXE, with the goal of developing new treatments for depression and anxiety disorders. Additionally, further research is needed to better understand the long-term effects of MXE on the cardiovascular and respiratory systems, as well as its potential for abuse and addiction.
Synthesemethoden
MXE can be synthesized through a multi-step process that involves the reaction of 3-methoxyphenylacetonitrile with 2-amino-5-methylpyrimidine, followed by a series of chemical reactions involving pyrrolidine and carboxamide groups. The final product is obtained through purification and crystallization techniques.
Wissenschaftliche Forschungsanwendungen
MXE has been used in various research studies due to its unique properties. It has been shown to exhibit potent analgesic and anesthetic effects, making it a potential candidate for pain management and surgical procedures. MXE has also been studied for its potential use in treating depression and anxiety disorders, as it has been shown to exhibit antidepressant and anxiolytic effects in animal models.
Eigenschaften
IUPAC Name |
1-(2-methyl-6-oxo-1H-pyrimidin-4-yl)-3-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-18-13(9-14(21)19-11)20-8-7-16(10-20,15(17)22)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,17,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQBLMIYHOEAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)N2CCC(C2)(C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-6-oxo-1H-pyrimidin-4-yl)-3-phenylpyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

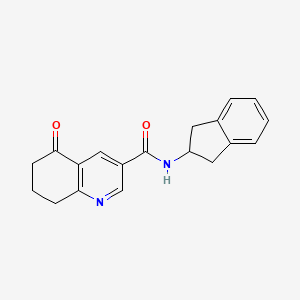
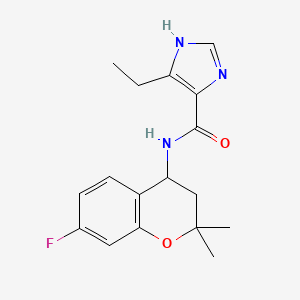
![2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7435752.png)
![6-chloro-4-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435754.png)
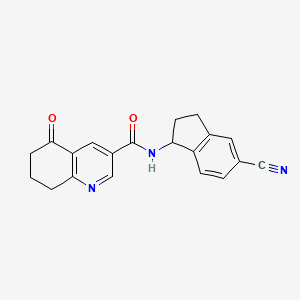
![[3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B7435763.png)
![1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B7435766.png)
![N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]-4-cyclopropyl-1,3-oxazole-5-carboxamide](/img/structure/B7435773.png)
![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7435778.png)
![[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol](/img/structure/B7435798.png)
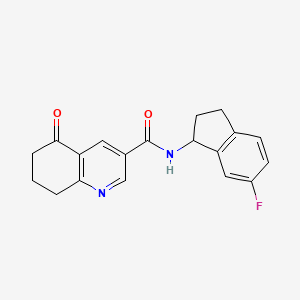
![Ethyl 3-[[2-(2-methylpyrazol-3-yl)morpholine-4-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B7435823.png)
![methyl 4-[4-(1H-pyrazol-4-ylmethyl)piperazine-1-carbonyl]piperidine-1-carboxylate](/img/structure/B7435825.png)
